molecular formula C16H20BNO2 B12971194 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B12971194
M. Wt: 269.1 g/mol
InChI Key: PUHOTIPEHPLGNR-UHFFFAOYSA-N
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Description

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative. Its structure features a methyl group at the 5-position of the quinoline ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl structures, a methodology well-established in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO2/c1-11-7-6-8-14-13(11)9-12(10-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

PUHOTIPEHPLGNR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 5-methylquinoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives as effective antimicrobial agents. Specifically, compounds similar to 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been evaluated for their efficacy against Mycobacterium tuberculosis. For instance, derivatives that incorporate quinoline structures have shown significant inhibitory effects on the InhA enzyme of M. tuberculosis, with some compounds achieving minimum inhibitory concentration (MIC) values as low as 12.5 μg/mL .

Insecticidal Properties

Quinoline derivatives have also been explored for their insecticidal properties against vectors of malaria and dengue fever. Research indicates that certain synthesized quinoline compounds exhibit larvicidal and pupicidal effects against mosquito larvae, demonstrating lethal toxicities ranging from 4.408 µM/mL to 7.958 µM/mL . This suggests a promising avenue for developing new insecticides based on quinoline scaffolds.

Material Science Applications

Organic Electronics

The unique boron-containing structure of this compound makes it suitable for applications in organic electronics. Boron-containing compounds are known to enhance charge transport properties in organic semiconductors. Research has indicated that incorporating boron into organic frameworks can improve the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the quinoline core followed by the introduction of the boron-containing dioxaborolane moiety. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Data Table: Comparison of Quinoline Derivatives

Compound NameStructureAntimicrobial Activity (MIC μg/mL)Insecticidal Activity (Toxicity µM/mL)
This compoundStructureTBDTBD
Quinoline Derivative AStructure12.54.408
Quinoline Derivative BStructure157.958

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, facilitating the transfer of the boron moiety to an aryl halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of various biaryl compounds .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the quinoline ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Key Properties/Applications
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 5-F, 3-Bpin C₁₅H₁₇BFNO₂ 273.10 - 95% purity; used in drug discovery as a cross-coupling intermediate
8-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 8-Me, 5-Bpin C₁₆H₂₀BNO₂ 269.15 1366740-47-7 Lower molecular weight; storage at 2–8°C; limited boiling point data
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline 2-OMe, 6-Bpin C₁₆H₂₀BNO₃ 285.15 1201644-36-1 ≥95% purity; methoxy group enhances solubility but may reduce electrophilicity
7-Methoxy-4-(4,4,5,5-texyl)quinoline 7-OMe, 4-Bpin C₁₆H₂₀BNO₃ 285.15 1207894-59-4 Solubility: ~3.5 mg/mL in DMSO; research use in enzyme inhibition studies
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carbaldehyde 8-CHO, 5-Bpin C₁₆H₁₈BNO₃ 283.14 958852-17-0 Aldehyde functionality enables further derivatization (e.g., Schiff base formation)

Key Observations :

  • Steric Effects : The 8-methyl analog (CAS 1366740-47-7) may experience steric hindrance during coupling reactions due to proximity of the methyl and boronate groups .
  • Solubility : Methoxy-substituted derivatives (e.g., 2-methoxy-6-Bpin, 7-methoxy-4-Bpin) demonstrate improved solubility in polar solvents compared to the methyl-substituted parent compound, critical for biological assays .

Biological Activity

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core substituted with a boron-containing dioxaborolane moiety. Its molecular formula is C14H19BN2O2C_{14}H_{19}BN_2O_2 with a molecular weight of 259.16 g/mol. The presence of the boron atom is crucial for its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The dioxaborolane group has been associated with the inhibition of specific kinases which are pivotal in cell signaling pathways related to cancer progression.
  • Antioxidant Activity : The compound shows potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of quinoline compounds exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis in cancer cells via the activation of caspase pathways .
  • Neuroprotective Effects : In vitro assays indicated that the compound could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This was attributed to its ability to scavenge free radicals effectively .
  • Inflammation Modulation : In vivo studies showed that administration of the compound significantly decreased levels of inflammatory markers in animal models of arthritis, suggesting a role in modulating immune responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges ROS and protects neuronal cells
Anti-inflammatoryReduces inflammatory markers in arthritis models

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